molecular formula C13H16O4 B14650094 Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester CAS No. 49769-82-6

Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester

Cat. No.: B14650094
CAS No.: 49769-82-6
M. Wt: 236.26 g/mol
InChI Key: VDDVOUKFJRBURC-UHFFFAOYSA-N
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Description

Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester is an organic compound with the molecular formula C12H14O4. It is a derivative of malonic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester can be synthesized through several methods. One common method involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various ester derivatives

Scientific Research Applications

Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The ester groups can be hydrolyzed to form carboxylic acids, which can then participate in further reactions. The compound’s reactivity is influenced by the presence of the [(4-methylphenyl)methyl] group, which can affect its interaction with other molecules.

Comparison with Similar Compounds

Propanedioic acid, [(4-methylphenyl)methyl]-, dimethyl ester can be compared with other similar compounds such as:

The presence of the [(4-methylphenyl)methyl] group in this compound makes it unique and can influence its reactivity and applications in different fields.

Properties

CAS No.

49769-82-6

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

dimethyl 2-[(4-methylphenyl)methyl]propanedioate

InChI

InChI=1S/C13H16O4/c1-9-4-6-10(7-5-9)8-11(12(14)16-2)13(15)17-3/h4-7,11H,8H2,1-3H3

InChI Key

VDDVOUKFJRBURC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)OC)C(=O)OC

Origin of Product

United States

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